

# 2-Bromo-4,4-dimethylcyclohexanone CAS number and molecular formula

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## Compound of Interest

Compound Name: 2-Bromo-4,4-dimethylcyclohexanone

Cat. No.: B8638299

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## In-Depth Technical Guide: 2-Bromo-4,4-dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Bromo-4,4-dimethylcyclohexanone** is a halogenated cyclic ketone. Its chemical structure, featuring a bromine atom alpha to a carbonyl group, makes it a potentially valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its known chemical properties, synthesis, and potential reactivity, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.

CAS Number: 75620-63-2[1] Molecular Formula: C<sub>8</sub>H<sub>13</sub>BrO[1]

### Physicochemical and Spectroscopic Data

Detailed experimental spectroscopic data for **2-Bromo-4,4-dimethylcyclohexanone** is not widely available in public databases. The following table summarizes its basic calculated properties. Researchers are advised to acquire and interpret their own analytical data upon synthesis or acquisition of this compound.

| Property                       | Value                             | Source     |
|--------------------------------|-----------------------------------|------------|
| Molecular Weight               | 205.095 g/mol                     | [1]        |
| Canonical SMILES               | <chem>CC1(CCC(=O)C(C1)Br)C</chem> | [1]        |
| InChI Key                      | RDUXIRQZBLFPOW-UHFFFAOYSA-N       | [1]        |
| Topological Polar Surface Area | 17.1 Å <sup>2</sup>               | Calculated |
| Complexity                     | 151                               | [1]        |

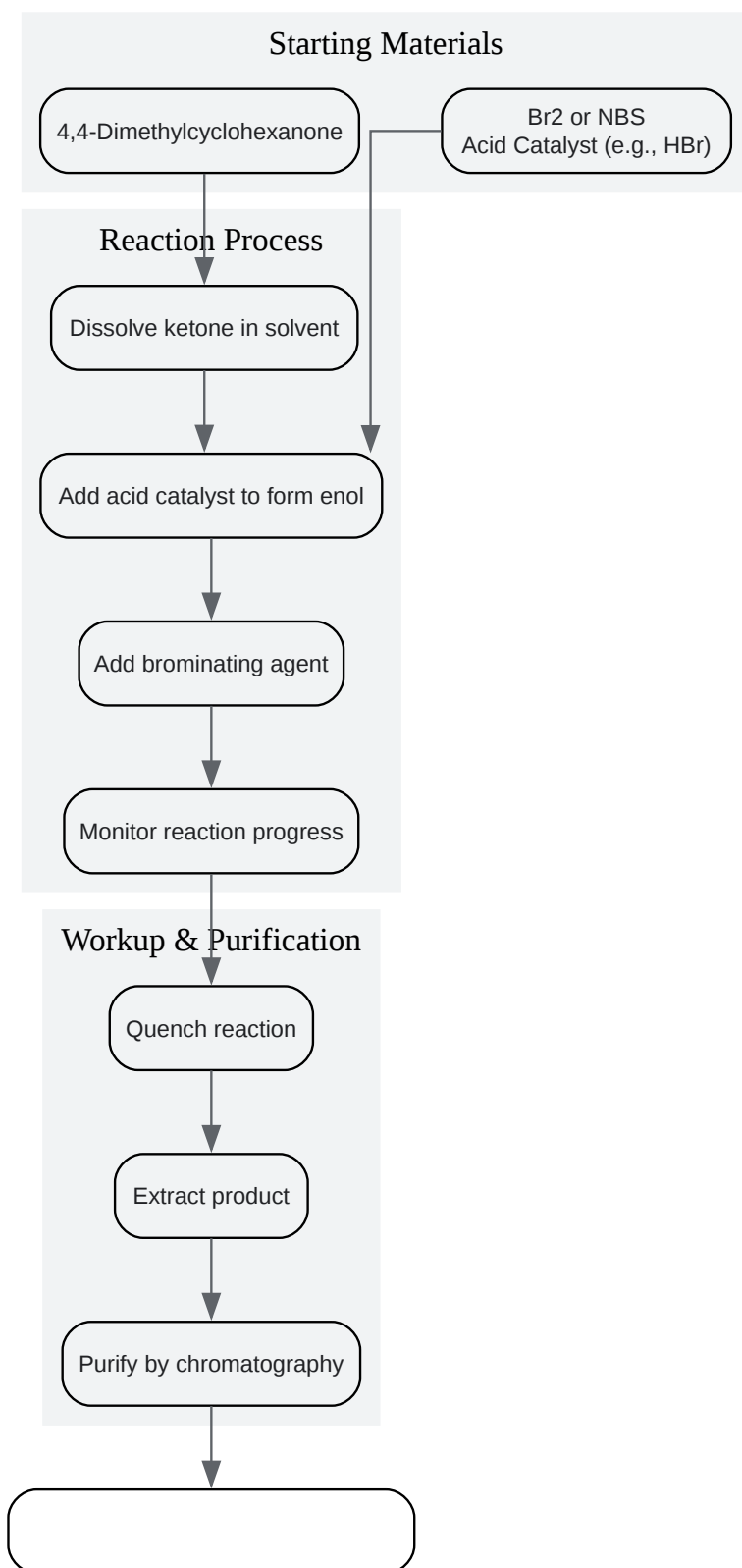
## Synthesis and Reactivity

### General Synthesis: $\alpha$ -Bromination of Ketones

The synthesis of  $\alpha$ -bromo ketones, such as **2-Bromo-4,4-dimethylcyclohexanone**, is typically achieved through the acid-catalyzed bromination of the corresponding ketone.[2][3] The reaction proceeds via an enol intermediate, which then acts as a nucleophile to attack molecular bromine.

Experimental Protocol (General):

- The parent ketone (4,4-dimethylcyclohexanone) is dissolved in a suitable solvent, often acetic acid or another inert solvent.
- An acid catalyst, such as HBr, is introduced to facilitate the formation of the enol tautomer.[3]
- Molecular bromine (Br<sub>2</sub>) or another electrophilic bromine source like N-bromosuccinimide (NBS) is added, often slowly and with cooling, to the reaction mixture.[4]
- The reaction is monitored for completion (e.g., by TLC or GC).
- Upon completion, the reaction is quenched, and the product is isolated and purified, typically through extraction and chromatography.

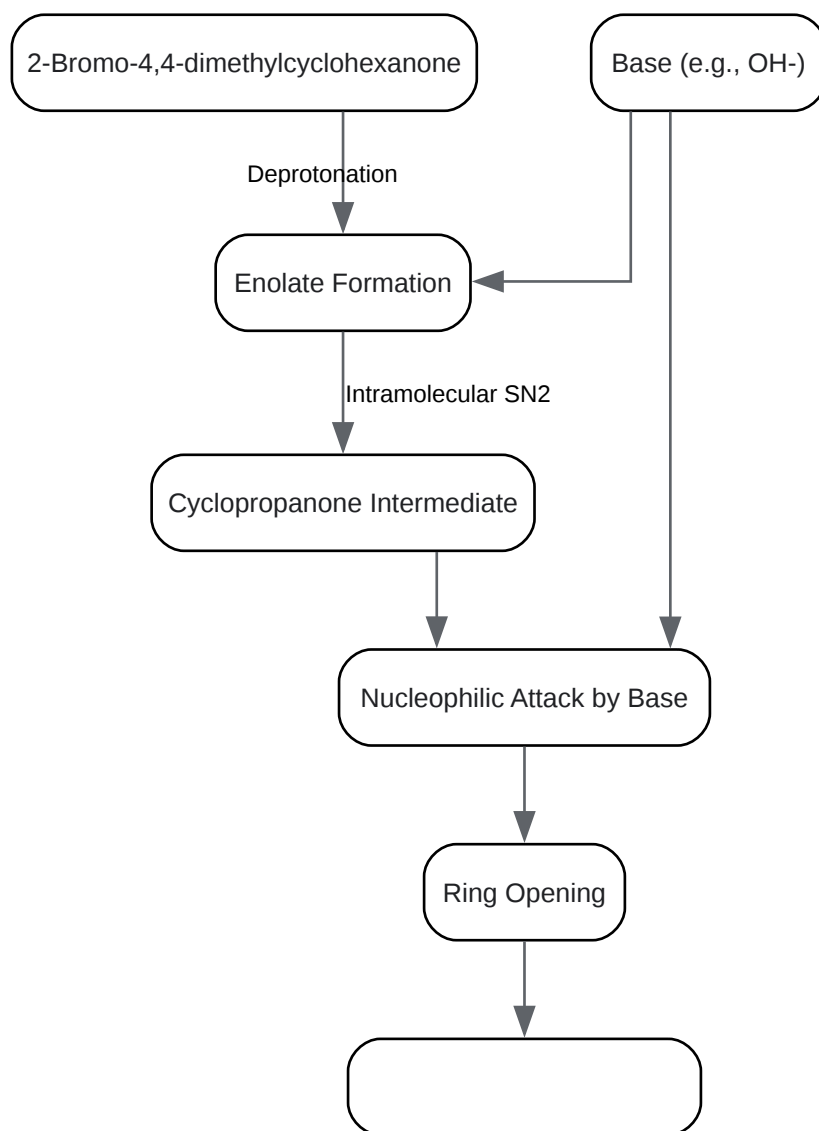


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General workflow for the synthesis of **2-Bromo-4,4-dimethylcyclohexanone**.

## Key Reactivity: The Favorskii Rearrangement

$\alpha$ -Halo ketones are known to undergo the Favorskii rearrangement in the presence of a base, leading to the formation of carboxylic acid derivatives.[5][6][7] In the case of cyclic  $\alpha$ -halo ketones, this reaction results in a ring contraction.[6] This reaction is a key potential transformation for **2-Bromo-4,4-dimethylcyclohexanone**. The mechanism is thought to involve the formation of a cyclopropanone intermediate.[6]



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Mechanism of the Favorskii rearrangement for an  $\alpha$ -bromo ketone.

## Conformational Analysis

A study published in The Journal of Organic Chemistry investigated the conformational analysis of the 2-bromo derivatives of several cyclohexanones, including **2-Bromo-4,4-dimethylcyclohexanone**.<sup>[8]</sup> Such studies are crucial for understanding the reactivity and stereochemistry of these molecules. In 2-halocyclohexanones, there is often a preference for the halogen to occupy the axial position due to a combination of steric and electronic effects, which is contrary to what is typically observed for monosubstituted cyclohexanes.<sup>[9]</sup> The conformational equilibrium can be influenced by the solvent polarity.<sup>[10]</sup>

## Applications in Drug Development

While specific applications of **2-Bromo-4,4-dimethylcyclohexanone** in drug development are not documented in publicly available literature, the  $\alpha$ -haloketone functional group is a valuable moiety in medicinal chemistry.<sup>[11][12][13]</sup> These compounds are versatile building blocks for the synthesis of various heterocyclic compounds, some of which exhibit significant biological activity.<sup>[11][13]</sup> They serve as precursors for compounds that have shown potential as anticancer, antibacterial, and antiviral agents.<sup>[12]</sup> No specific signaling pathway interactions have been reported for **2-Bromo-4,4-dimethylcyclohexanone**.

## Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **2-Bromo-4,4-dimethylcyclohexanone** is not readily available. However, based on the known hazards of other  $\alpha$ -bromo ketones, the following precautions should be taken:

- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- **Toxicity:**  $\alpha$ -Bromo ketones are generally considered to be lachrymators and skin irritants. Inhalation may cause respiratory tract irritation.
- **Storage:** Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.

- Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

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